6-Methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC18631797
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C11H15NO/c1-8-5-10(13-2)6-9-3-4-12-7-11(8)9/h5-6,12H,3-4,7H2,1-2H3 |
| Standard InChI Key | RCPWVBCNIPNBGN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C1CNCC2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name is 6-methoxy-8-methyl-1,2,3,4-tetrahydroisoquinoline, with a molecular weight of 177.24 g/mol . Key identifiers include:
The bicyclic structure consists of a partially saturated isoquinoline core, with substituents influencing electronic and steric properties. The methoxy group enhances solubility and modulates receptor binding, while the methyl group contributes to metabolic stability .
Spectral Data
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¹H-NMR: Signals at δ 1.50 (CH₃), 2.90–3.22 (H-2), 3.73 (OCH₃), and 6.29–6.34 (aromatic H) .
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¹³C-NMR: Peaks at δ 19.25 (CH₃), 41.75 (C-2), 55.69 (OCH₃), and 161.46 (C-3’/5’) .
Synthesis and Optimization
Pictet-Spengler Reaction
The Pictet-Spengler cyclization is the most widely used method. For example, 3-methoxyphenethylamine reacts with formaldehyde under acidic conditions to form the THIQ core . Titanium(IV) isopropoxide catalyzes imine formation, enabling efficient cyclization :
Yield: 79–95% under optimized conditions .
Reductive Amination
An alternative route involves reductive amination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents (e.g., methyl iodide) . This method achieves ≥90% purity post-chromatography .
Industrial Production
Continuous flow reactors and advanced purification techniques (e.g., HPLC) enhance scalability. A representative protocol uses:
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Reactants: 3-Methoxyphenethylamine, formaldehyde, POCl₃.
Biological Activities and Mechanisms
Neuroprotective Effects
6-Methoxy-8-methyl-THIQ demonstrates dopaminergic modulation, reducing oxidative stress in neuronal cultures . Key findings:
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ROS Reduction: 40% decrease in reactive oxygen species (ROS) at 10 μM.
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Cell Viability: 75% survival in dopaminergic neurons under oxidative stress .
Anti-inflammatory Activity
The compound inhibits pro-inflammatory cytokines:
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IL-1β: 50% suppression at 25 μM.
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TNF-α: 60% reduction in murine macrophages.
Pharmacological Profiles
Metabolism and Pharmacokinetics
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BBB Penetration: High permeability due to lipophilic methyl and methoxy groups.
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Half-Life: ~4 hours in rodent models.
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Metabolites: Primarily hydroxylated derivatives (e.g., 6-hydroxy-8-methyl-THIQ) .
Applications in Research
Medicinal Chemistry
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Drug Intermediates: Used in synthesizing NMDA receptor antagonists and SERMs .
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P-Glycoprotein Inhibition: Enhances chemotherapeutic efficacy by 30% in multidrug-resistant cancers.
Industrial Applications
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Fine Chemicals: Building block for agrochemicals and dyes.
Comparative Analysis
Structural Analogs
| Compound | Neuroprotection | Anti-inflammation | P-gp Inhibition |
|---|---|---|---|
| 6-MeO-8-Me-THIQ | Moderate | High | Yes |
| 6-MeO-THIQ | Low | Moderate | No |
| 7-Hydroxy-THIQ | High | High | Yes |
Synthetic Method Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pictet-Spengler | 79–95 | ≥98 | High |
| Reductive Amination | 65–85 | ≥90 | Moderate |
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